4-Chloro-2-(difluoromethyl)quinazoline
Overview
Description
“4-Chloro-2-(difluoromethyl)quinazoline” is a chemical compound with the CAS Number: 1039312-08-7 . It has a molecular weight of 214.6 . The compound is in powder form .
Synthesis Analysis
Quinazolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-(difluoromethyl)quinazoline” is 1S/C9H5ClF2N2/c10-7-5-3-1-2-4-6 (5)13-9 (14-7)8 (11)12/h1-4,8H
. The InChI key is LKIIDXBEGXVCHB-UHFFFAOYSA-N
.
Chemical Reactions Analysis
Quinazolines and quinazolinones are considered significant chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules . They are valuable intermediates in organic synthesis . Various procedures have been developed for preparing these important compounds .
Physical And Chemical Properties Analysis
“4-Chloro-2-(difluoromethyl)quinazoline” is a powder . It has a molecular weight of 214.6 . The InChI code is 1S/C9H5ClF2N2/c10-7-5-3-1-2-4-6 (5)13-9 (14-7)8 (11)12/h1-4,8H
and the InChI key is LKIIDXBEGXVCHB-UHFFFAOYSA-N
.
Scientific Research Applications
Medicinal Chemistry
Quinazoline and its derivatives, including 4-Chloro-2-(difluoromethyl)quinazoline, are significant targets in medicinal chemistry . They have received attention due to their distinct biopharmaceutical activities . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Anticancer Activity
Quinazoline derivatives have shown promising results in the field of cancer research . In a study, several quinazoline derivatives were found to exhibit significant antitumor activity . The research-derived quinazoline derivatives show that the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinzoline skeleton are crucial for anticancer action .
Antibacterial Activity
Quinazoline derivatives have been found to possess antibacterial properties . Due to the appearance of drug-resistant bacterial strains, there is an escalating need for the development of novel antibiotics to treat the resistant bacteria stain .
Anti-inflammatory Activity
Quinazoline derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antifungal Activity
Quinazoline derivatives have also been found to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs .
Anticonvulsant Activity
Quinazoline derivatives have been found to possess anticonvulsant properties . This makes them potential candidates for the development of new anticonvulsant drugs .
Mechanism of Action
Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Safety and Hazards
Future Directions
Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . They are considered attractive targets by medicinal chemists as these motifs are the constituents of bioactive molecules that show antibacterial, antiviral, anti-inflammatory, anticancer, anticoccidial, antimutagenic, antileishmanial, antimalarial, antioxidant, antiobesity, anti-tubercular, neuroprotective, and hypertensive activities .
properties
IUPAC Name |
4-chloro-2-(difluoromethyl)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2/c10-7-5-3-1-2-4-6(5)13-9(14-7)8(11)12/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIIDXBEGXVCHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethyl)quinazoline | |
CAS RN |
1039312-08-7 | |
Record name | 4-chloro-2-(difluoromethyl)quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.